molecular formula C13H23NO4 B12997135 4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid

4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid

Cat. No.: B12997135
M. Wt: 257.33 g/mol
InChI Key: XLFIBOLBJDNTNI-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is significant in various fields of research due to its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid is unique due to its specific structure, which combines a Boc-protected amino group with a cyclohexane ring. This structure provides stability and reactivity, making it a valuable intermediate in organic synthesis and research .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)18-13(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,17)(H,15,16)

InChI Key

XLFIBOLBJDNTNI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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